4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
Overview
Description
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as 4-Fluorocyclohexylthiophenepiperidine (4F-CTPP), is a synthetic compound that is structurally similar to the dissociative anesthetic. It is an analog of phencyclidine (PCP) in which the phenyl substituent is replaced with a thiophene group .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is C15H22FNS . It has an average mass of 267.405 Da and a monoisotopic mass of 267.145691 Da .Scientific Research Applications
Use in Positron Emission Tomography (PET) Imaging : The compound, labeled with tritium or fluorine, has been synthesized for potential use in PET imaging of the phencyclidine/NMDA receptor complex in the mammalian brain (Grayson et al., 1991).
Study of Phencyclidine (PCP) Receptors : High specific activity tritium-labeled versions of this compound have been developed as potential tools for the autoradiographic study of PCP receptors (Costa & Mattson, 1991).
Exploration of NMDA Receptor Ion-Channel : Various derivatives of thienylcyclohexyl piperidine have been synthesized and evaluated as potential candidates for radiotracers to study the NMDA receptor ion-channel in vivo (Ouyang et al., 1996).
Neuropharmacological Studies : The compound has been investigated for its affinity and potency as an antagonist of NMDA and L-glutamate responses in rat cortical slice preparation (Tsukiyama et al., 1991).
In Vivo Radioligand Potential : Studies on fluorine-substituted analogues of 1-[1-(2-thienyl)cyclohexyl]piperidine as potential in vivo radioligands for the NMDA receptor-channel complex have been conducted (Orita et al., 1993).
Synthesis of Positron Labeled Analogs : Efforts have been made to prepare fluorine-substituted analogs of this compound for potential use in neuropharmacology (Maeda et al., 1991).
Comparison of Iodine and Fluorine Incorporation : Comparative studies have been done on the incorporation of iodine and fluorine into derivatives of the compound (He et al., 1993).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYUGSDGTUVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244074 | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
CAS RN |
99486-47-2 | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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